Cas no 126417-77-4 (3-chloro-3-(4-fluorophenyl)prop-2-enenitrile)

3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile is a versatile chemical intermediate characterized by its α,β-unsaturated nitrile structure with chloro and 4-fluorophenyl substituents. This compound is particularly valuable in organic synthesis, serving as a key building block for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing groups (chloro and nitrile) and the fluorophenyl moiety enhances its reactivity in Michael additions, cycloadditions, and nucleophilic substitution reactions. Its structural features enable precise functionalization, making it useful for constructing complex heterocycles or bioactive molecules. The compound’s stability and well-defined reactivity profile contribute to its utility in high-yield, selective transformations under controlled conditions.
3-chloro-3-(4-fluorophenyl)prop-2-enenitrile structure
126417-77-4 structure
Product Name:3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
CAS No:126417-77-4
MF:C9H5ClFN
MW:181.594104528427
CID:1223917
PubChem ID:736608
Update Time:2025-09-27

3-chloro-3-(4-fluorophenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)-
    • 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
    • 3-chloro-3-(4-fluorophenyl)-2-propenenitrile
    • CS-0443633
    • AKOS001042380
    • A805552
    • (Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
    • MFCD00052069
    • 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-
    • 126417-76-3
    • SCHEMBL4617688
    • 3-Chloro-3-(4-fluorophenyl)acrylonitrile
    • Z56943822
    • 126417-77-4
    • 205984-77-6
    • starbld0009841
    • SCHEMBL4617678
    • (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile
    • AKOS025309991
    • EN300-06681
    • MDL: MFCD00052069
    • Inchi: 1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5-
    • InChI Key: QYJZLGBSSYBYSY-UITAMQMPSA-N
    • SMILES: Cl/C(=C\C#N)/C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 181.00955
  • Monoisotopic Mass: 181.0094550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79

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3-chloro-3-(4-fluorophenyl)prop-2-enenitrile Related Literature

Additional information on 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile

3-Chloro-3-(4-Fluorophenyl)prop-2-enenitrile (CAS No. 126417-77-4): A Comprehensive Overview

3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile (CAS No. 126417-77-4) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This article provides a detailed overview of the compound, including its chemical structure, physical properties, synthesis methods, and potential applications in research and industry.

Chemical Structure and Physical Properties

3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile is an organic compound characterized by a unique molecular structure that includes a chlorinated and fluorinated phenyl group attached to a propenonitrile moiety. The molecular formula of this compound is C9H6ClFN2, and its molecular weight is approximately 198.60 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 180°C under standard atmospheric pressure.

The presence of the chlorine and fluorine atoms in the molecule imparts unique chemical properties to 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile. These halogen substituents enhance the compound's reactivity and stability, making it an attractive candidate for various synthetic transformations and functional group manipulations.

Synthesis Methods

The synthesis of 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-fluorobenzaldehyde with chloroacetonitrile in the presence of a base, such as potassium carbonate, followed by dehydration to form the desired product. This method is widely used due to its simplicity and high yield.

An alternative approach involves the Wittig reaction between 4-fluorobenzaldehyde and chloromethyltriphenylphosphonium chloride, followed by treatment with a nitrile source such as sodium cyanide. This method provides a more controlled environment for the formation of the double bond and the nitrile group.

Applications in Research and Industry

3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile has found numerous applications in both academic research and industrial settings. In medicinal chemistry, this compound serves as an important building block for the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways or receptors.

Recent studies have highlighted the potential of 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile as a precursor for developing novel anticancer agents. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent antiproliferative activity against several cancer cell lines, including those resistant to conventional chemotherapy. The unique combination of chlorine and fluorine substituents in the molecule appears to enhance its ability to interact with specific cellular targets, thereby improving its therapeutic efficacy.

In addition to its medicinal applications, 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile is also used in materials science for the development of advanced functional materials. Its ability to undergo various chemical reactions makes it a valuable intermediate for synthesizing polymers with tailored properties, such as enhanced mechanical strength or improved thermal stability.

Safety Considerations and Handling

While 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile is not classified as a hazardous material, it is important to handle this compound with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Additionally, it should be stored in a well-ventilated area away from sources of heat or ignition.

In case of accidental exposure, immediate medical attention should be sought. If ingested, do not induce vomiting; instead, seek medical help immediately. If the compound comes into contact with skin or eyes, rinse thoroughly with water for at least 15 minutes and seek medical assistance if irritation persists.

Conclusion

3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile (CAS No. 126417-77-4) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses for this compound, it is likely that its importance will only grow in the coming years.

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